molecular formula C21H16F3N7O B2538839 (2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920385-73-5

(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2538839
CAS RN: 920385-73-5
M. Wt: 439.402
InChI Key: RQIPGFHVYVWZDY-UHFFFAOYSA-N
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Description

(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16F3N7O and its molecular weight is 439.402. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Innovative synthesis methods for creating compounds with potential therapeutic uses have been a focus. For instance, the development of a single pot dipolar cycloaddition reaction/Cope elimination sequence facilitated the creation of novel P2X7 antagonists. This method not only streamlined the synthesis process but also allowed for the generation of compounds with significant therapeutic potential, demonstrating robust receptor occupancy and good tolerability in preclinical species, which led to the selection of a clinical candidate for mood disorder treatment trials (Chrovian et al., 2018).

Antimicrobial Applications

Research into antimicrobial properties of triazole derivatives has yielded compounds with significant activity against various microorganisms. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives showcased the potential of these compounds as effective agents against a range of pathogenic bacteria (Bektaş et al., 2007).

Fluorescent Logic Gates

The design and synthesis of compounds acting as fluorescent logic gates for potential bioimaging applications have also been explored. Compounds integrating a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group have demonstrated the ability to reconfigure between different logic functions based on solvent polarity, indicating their utility in probing cellular environments (Gauci & Magri, 2022).

Anticancer Research

The anticancer potential of triazolopyrimidines, through a unique mechanism of tubulin inhibition, has been a significant area of study. These compounds exhibit the ability to promote tubulin polymerization without competing with paclitaxel, suggesting a novel approach to overcoming drug resistance in cancer therapy (Zhang et al., 2007).

Anticonvulsant Agents

The development of compounds with sodium channel blocking properties has led to the identification of potent anticonvulsant agents. Novel triazine derivatives have shown significant efficacy in preclinical models, offering a promising direction for the development of new treatments for epilepsy (Malik & Khan, 2014).

Mechanism of Action

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N7O/c22-13-4-6-14(7-5-13)31-20-18(27-28-31)19(25-12-26-20)29-8-10-30(11-9-29)21(32)17-15(23)2-1-3-16(17)24/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIPGFHVYVWZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=C(C=CC=C5F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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